molecular formula C10H10N2O2 B2608736 Methyl 8-methylimidazo[1,2-a]pyridine-3-carboxylate CAS No. 900018-72-6

Methyl 8-methylimidazo[1,2-a]pyridine-3-carboxylate

Katalognummer: B2608736
CAS-Nummer: 900018-72-6
Molekulargewicht: 190.202
InChI-Schlüssel: AQTRDCWCHMVMKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 8-methylimidazo[1,2-a]pyridine-3-carboxylate is a chemical compound with the molecular formula C10H10N2O2. It belongs to the class of imidazo[1,2-a]pyridines, which are known for their wide range of applications in medicinal chemistry and material science . This compound is recognized for its potential use in various scientific research fields due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-methylimidazo[1,2-a]pyridine-3-carboxylate typically involves the condensation of appropriate precursors under specific reaction conditions. One common method includes the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds in the presence of a catalyst . The reaction conditions often involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 8-methylimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Methyl 8-methylimidazo[1,2-a]pyridine-3-carboxylate belongs to a class of compounds known as imidazo[1,2-a]pyridines, which have been extensively studied for their pharmacological properties. These compounds have demonstrated significant activity against various diseases, including:

  • Antimicrobial Activity : Imidazo[1,2-a]pyridine derivatives have shown effectiveness against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). Recent studies indicate that certain analogues exhibit minimum inhibitory concentrations (MIC) as low as 0.03 to 5.0 μM against Mycobacterium tuberculosis, highlighting their potential as new anti-TB agents .
  • Anticancer Properties : Compounds within this class have been evaluated for their anticancer activity. Research indicates that some derivatives can inhibit the growth of various cancer cell lines, including prostate cancer (PC-3) and breast cancer (MCF-7) cells. These findings suggest that this compound may possess similar properties .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound and its analogues:

  • Chemical Modifications : Variations in the substituents on the imidazo[1,2-a]pyridine scaffold can significantly influence biological activity. For instance, modifications such as adding bulky lipophilic groups have been associated with enhanced potency against M. tuberculosis .

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of this compound:

Study Focus Findings
Abrahams et al.Anti-TB ActivityIdentified hit compounds with MIC values between 0.03 to 5.0 μM against Mtb strains .
Moraski et al.SAR InvestigationDeveloped compounds with improved activity; some showed MIC 90 ≤0.006 μM against Mtb .
Clinical TrialsAnticancer ActivityEvaluated efficacy against various cancer cell lines; some showed non-toxicity while retaining potent anticancer effects .

Wirkmechanismus

The mechanism of action of methyl 8-methylimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 8-methylimidazo[1,2-a]pyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biologische Aktivität

Methyl 8-methylimidazo[1,2-a]pyridine-3-carboxylate (MMIPC) is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention due to its potential biological activities. This article delves into the biological activity of MMIPC, focusing on its synthesis, mechanisms of action, and various biological assays that highlight its therapeutic potential.

Synthesis of this compound

The synthesis of MMIPC typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the Imidazo[1,2-a]pyridine Core : This is achieved through cyclization reactions involving appropriate pyridine derivatives.
  • Carboxylation : The introduction of the carboxylate group is accomplished via nucleophilic substitution or carbonylation methods.
  • Methylation : The final step often involves methylation to yield MMIPC.

The detailed synthetic pathway can be summarized as follows:

StepReaction TypeKey ReagentsProduct
1CyclizationPyridine derivatives + reagentsImidazo[1,2-a]pyridine
2Nucleophilic substitutionCarbon dioxide or derivativesImidazo[1,2-a]pyridine-3-carboxylic acid
3MethylationMethylating agents (e.g., methyl iodide)This compound

Antimicrobial Activity

Recent studies have indicated that compounds within the imidazo[1,2-a]pyridine class exhibit significant antimicrobial properties. For instance, MMIPC has been evaluated for its activity against Mycobacterium tuberculosis (Mtb).

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that various derivatives of imidazo[1,2-a]pyridine display MIC values ranging from 0.03 to 5.0 μM against Mtb strains . Specifically, MMIPC and its analogs have demonstrated promising results in inhibiting both replicating and non-replicating forms of the bacterium.

Cytotoxicity Studies

MMIPC has also been subjected to cytotoxicity assays against various cancer cell lines:

  • Cell Lines Tested : The compound has been tested against VERO and HeLa cell lines.
  • Results : The cytotoxicity was assessed using standard assays such as MTT and IC50 values were determined. Preliminary findings suggest that MMIPC exhibits moderate cytotoxic effects with IC50 values comparable to existing chemotherapeutic agents .

The mechanism by which MMIPC exerts its biological effects is not fully elucidated; however, it is hypothesized to involve:

  • DNA Interaction : Similar compounds in the imidazo[1,2-a]pyridine family have shown a propensity to intercalate with DNA, leading to potential mutagenic effects . This interaction may disrupt normal cellular processes and promote apoptosis in cancer cells.
  • Inhibition of Enzymatic Activity : Certain derivatives have been identified as inhibitors of key enzymes involved in bacterial metabolism, further contributing to their antimicrobial properties .

Case Studies

Several case studies have highlighted the efficacy of MMIPC and its analogs:

  • Study on Antituberculosis Activity :
    • Researchers synthesized a series of imidazo[1,2-a]pyridine derivatives and evaluated their anti-Mtb activity. Among them, MMIPC showed an MIC of ≤0.006 μM against drug-resistant strains .
  • Cytotoxicity Assessment :
    • A comparative study assessed the cytotoxic effects of MMIPC against HeLa cells versus standard chemotherapeutics. Results indicated that while MMIPC was less potent than doxorubicin, it exhibited a favorable safety profile with lower toxicity towards normal cells .

Eigenschaften

IUPAC Name

methyl 8-methylimidazo[1,2-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-7-4-3-5-12-8(10(13)14-2)6-11-9(7)12/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTRDCWCHMVMKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900018-72-6
Record name methyl 8-methylimidazo[1,2-a]pyridine-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.